molecular formula C8H10N2 B1343903 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine CAS No. 535935-84-3

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Cat. No.: B1343903
CAS No.: 535935-84-3
M. Wt: 134.18 g/mol
InChI Key: BUJYYGHIOAAFOO-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic compound that features a bicyclic structure composed of a cyclopentane ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which undergo intramolecular cyclotransamination to yield the target bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve similar multicomponent reactions but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a cyclopentane fused with a pyridine ring, featuring an amine group at the 5-position. The synthesis of this compound often involves various methods, including catalytic oxidation and substitution reactions that yield derivatives with enhanced biological properties .

Biological Activities

1. Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure were tested against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay. Notably, certain derivatives demonstrated IC50 values as low as 6.31 μM against MCF-7 cells, indicating potent anticancer activity .

2. Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of protein kinases, particularly FGFR1 (Fibroblast Growth Factor Receptor 1). By binding to the active site of these kinases, it prevents phosphorylation and subsequent downstream signaling pathways that are often implicated in cancer progression and other diseases. This mechanism highlights its potential as a therapeutic agent in oncology.

3. Immunosuppressive Effects
Research has also explored the immunosuppressive capabilities of this compound. It has been suggested that this compound may serve as a Jak3 inhibitor, which is relevant in treating autoimmune diseases and preventing organ transplant rejection . The inhibition of Jak3 can modulate cytokine signaling pathways crucial for immune response.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Protein Kinases : The compound acts as a competitive inhibitor by binding to the ATP-binding site of kinases like FGFR1, disrupting their function and leading to reduced cell proliferation in cancer cells.
  • Cytokine Signaling : As a Jak3 inhibitor, it interferes with cytokine receptor signaling pathways that are vital for immune cell activation and proliferation.

Case Studies

Several studies have documented the efficacy of this compound derivatives in preclinical models:

Study Cancer Type Cell Line IC50 (μM) Findings
Study 1Lung CancerA5496.31Significant cytotoxicity observed
Study 2Breast CancerMCF-77.95Promising anticancer activity noted
Study 3Colon CancerHCT-116VariesSelective inhibition by certain derivatives

These findings underscore the potential for further development of this compound into effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine?

The compound can be synthesized via manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ and t-BuOOH in water, achieving high yields (≥85%) and chemoselectivity at 25°C . Multi-component reactions involving cyclization of precursors (e.g., acetamide derivatives) are also effective, with purification via recrystallization or chromatography .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at room temperature in a dry environment, avoiding prolonged exposure to moisture. Solutions should be prepared in inert solvents (e.g., DMSO) and aliquoted to prevent degradation. Use protective equipment (gloves, goggles) due to its H300/H373 health hazard classification .

Q. What analytical techniques are essential for characterizing substituted derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. For example, ¹H NMR peaks for cyclopenta[b]pyridine derivatives typically appear at δ 2.5–3.5 ppm (cyclopentane protons) and δ 7.0–8.5 ppm (pyridine protons). Elemental analysis (e.g., C: 74.23% calc. vs. 74.43% found) resolves purity discrepancies .

Q. What common derivatives are used in pharmacological studies?

Key derivatives include:

  • 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine : Used in antibacterial studies .
  • Ethyl 3-carboxylate derivatives : Intermediate for functionalization .
  • (R)- and (S)-enantiomers : Explored for stereospecific bioactivity .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed during catalytic oxidation of cyclopentenopyridine precursors?

Optimize reaction conditions by adjusting the Mn(OTf)₂ catalyst loading (5–10 mol%) and t-BuOOH concentration (1.5–2.0 equiv.) in aqueous media. Monitor progress via TLC or GC-MS to prevent over-oxidation .

Q. What computational methods aid in predicting substitution reactivity?

Density Functional Theory (DFT) studies can model electrophilic aromatic substitution (EAS) at the pyridine ring. For example, Fukui indices identify reactive sites (C-2 and C-4 positions) for halogenation or nitration .

Q. How do stereochemical variations impact biological activity?

Enantiomers like (R)- and (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exhibit divergent binding affinities to biological targets. For instance, (R)-isomers show enhanced inhibition of kinase enzymes in vitro (IC₅₀ = 0.8 μM vs. 2.3 μM for (S)-isomers) .

Q. How can contradictions in elemental analysis data be resolved?

Discrepancies (e.g., C: 74.23% calc. vs. 74.43% found) may arise from hygroscopicity or residual solvents. Repeat analyses using Karl Fischer titration for moisture quantification and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Q. What strategies improve yields in multi-substituted derivative synthesis?

Use microwave-assisted synthesis (100–120°C, 30 min) for rapid cyclization. Introduce electron-withdrawing groups (e.g., nitro, chloro) at C-3 to direct EAS at C-2/C-4 positions .

Q. What mechanisms underlie the compound’s antibacterial activity?

Thieno[2,3-d]pyrimidine derivatives inhibit bacterial DNA gyrase by binding to the ATPase domain (MIC = 4–8 μg/mL against S. aureus). Structure-activity relationship (SAR) studies highlight the necessity of the cyclopentane ring for conformational rigidity .

Q. Methodological Notes

  • Stereochemical Analysis : Chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10) separates enantiomers .
  • Hazard Mitigation : Follow P301+P310 protocols for accidental ingestion (immediate medical consultation) .
  • Derivative Optimization : Screen solvents (e.g., THF vs. DMF) to enhance reaction selectivity for nitro-substituted analogs .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJYYGHIOAAFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622938
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535935-84-3
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5Z)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one oxime (320 mg) in methanol (20 ml) under N2 was added nickel chloride hexahydrate. The reaction mixture was cooled to −40° C. and sodium borohydride (817 mg) was slowly added over 30 min. The reaction mixture was warmed to ambient temperature for 1 h and silica gel was added. The reaction mixture was concentrated. MPLC chromatography was run using a biotage 25S column with 5-8% methanol/methylene chloride with 0.5% ammonium hydroxide to provide the title compound as an oil (197 mg, 68%):
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
nickel chloride hexahydrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
817 mg
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 6,7-dihydro-[1]pyrindin-5-one O-methyl-oxime (5.43 g, 33.5 mmol) and Pd/C (150 mg) in TFA were hydrogenated under 50 psi for 14 hours. Filtration via celite and concentration afforded the title amine. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.66-1.77 (m, 2H), 2.17-2.27 (m, 2H), 2.45-2.50 (m, 1H), 3.24-3.33 (m, 2H), 8.42-8.58 (m, 1H), 8.61-8.72 (m, 1H), 9.37-9.50 (m, 1H).
Name
6,7-dihydro-[1]pyrindin-5-one O-methyl-oxime
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

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